3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene
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Overview
Description
3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of methoxy and methyl substituents on the phenyl rings attached to the benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses palladium catalysts and boronic acids or esters as reagents. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenyl)-1-benzothiophene
- 2-(3-Methylphenyl)-1-benzothiophene
- 3-(4-Methoxyphenyl)-2-(4-methylphenyl)-1-benzothiophene
Uniqueness
3-(3-Methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene is unique due to the specific positioning of the methoxy and methyl groups on the phenyl rings. This structural arrangement can influence its chemical reactivity, physical properties, and biological activity, distinguishing it from other benzothiophene derivatives.
Properties
CAS No. |
61078-02-2 |
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Molecular Formula |
C22H18OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-2-(3-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C22H18OS/c1-15-7-5-9-17(13-15)22-21(16-8-6-10-18(14-16)23-2)19-11-3-4-12-20(19)24-22/h3-14H,1-2H3 |
InChI Key |
LXCQARBECVRJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3S2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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